molecular formula C9H15N3O B3021125 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine CAS No. 1060817-07-3

4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine

Cat. No.: B3021125
CAS No.: 1060817-07-3
M. Wt: 181.23 g/mol
InChI Key: UKWHWWMGNUOABG-UHFFFAOYSA-N
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Description

4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine is a chemical compound with the molecular formula C9H15N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .

Scientific Research Applications

4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-6-methyl-2-pyrimidinamine: Similar structure but lacks the ethyl group.

    5-Ethyl-6-methyl-2-pyrimidinamine: Similar structure but lacks the ethoxy group.

    4-Ethoxy-5-methyl-2-pyrimidinamine: Similar structure but lacks the ethyl group.

Uniqueness

4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine is unique due to the presence of all three substituents (ethoxy, ethyl, and methyl) on the pyrimidine ring. This combination of functional groups can confer specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

IUPAC Name

4-ethoxy-5-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-4-7-6(3)11-9(10)12-8(7)13-5-2/h4-5H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHWWMGNUOABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1OCC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535694
Record name 4-Ethoxy-5-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-07-3
Record name 4-Ethoxy-5-ethyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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